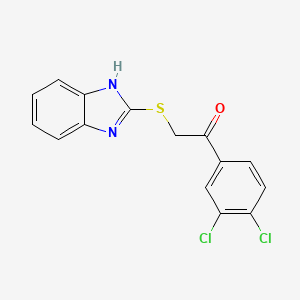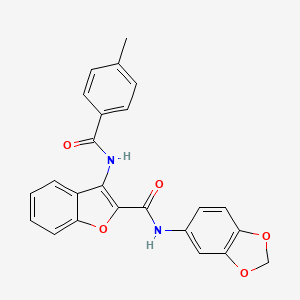
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is a small molecule compound that has been studied for its potential to be used in scientific research. The compound is a derivative of benzofuran, a polycyclic aromatic hydrocarbon, and has been shown to have a number of biochemical and physiological effects.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that the compound binds to the active site of the enzyme, preventing it from performing its normal function. This inhibition of enzyme activity is believed to be the basis for the compound’s biochemical and physiological effects.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, as well as the potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been studied for its potential to be used as an anti-cancer agent, as well as a potential treatment for Alzheimer’s disease.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable, which makes it easier to work with in the laboratory. In addition, the compound is relatively inexpensive, which makes it more cost-effective for laboratory experiments. However, one limitation is that the compound is not water-soluble, which can make it difficult to work with in aqueous solutions.
将来の方向性
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has a number of potential future directions for scientific research. One potential direction is to further study the compound’s mechanism of action, in order to better understand how it binds to enzymes and how it affects biochemical and physiological processes. In addition, the compound could be studied for its potential to be used as an anti-cancer agent, as well as a potential treatment for Alzheimer’s disease. Finally, the compound could be studied for its potential to be used in the development of new drugs for a variety of diseases and conditions.
合成法
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide can be synthesized through a two-step process. The first step involves the condensation of 4-methylbenzaldehyde and 2-fluorobenzamide, which yields the intermediate compound 3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide. The second step involves the reaction of the intermediate compound with 3,4-dimethylphenyl isocyanide, which yields the final product of N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide.
科学的研究の応用
N-(3,4-dimethylphenyl)-3-(2-fluorobenzamido)-1-benzofuran-2-carboxamide has been shown to have a number of potential applications in scientific research. The compound has been studied as a potential inhibitor of enzymes such as cyclooxygenase-2, and has been shown to have anti-inflammatory properties. In addition, the compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, and has been shown to have potential therapeutic applications in the treatment of Alzheimer’s disease.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O3/c1-14-11-12-16(13-15(14)2)26-24(29)22-21(18-8-4-6-10-20(18)30-22)27-23(28)17-7-3-5-9-19(17)25/h3-13H,1-2H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCBJTPLQOZTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B6513023.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6513031.png)
![5-[(4-chlorophenoxy)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B6513038.png)
![(2Z)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6513044.png)

![3-imino-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B6513060.png)
![N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-phenylpropanamide](/img/structure/B6513067.png)
![2-ethoxy-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B6513078.png)
![2-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6513083.png)
![N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6513084.png)

![4-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide](/img/structure/B6513108.png)
![{[(3-chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6513110.png)
![3-methyl-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6513116.png)